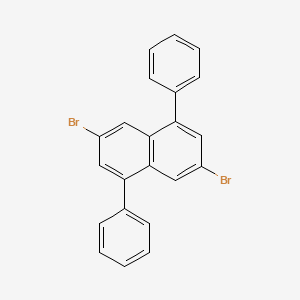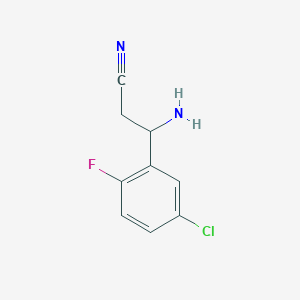
2,2,4,4-Tetramethyloxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyloxetan-3-amine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an oxetane ring substituted with four methyl groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyloxetan-3-amine can be achieved through several synthetic routes. One common method involves the amination of 2,2,4,4-tetramethyloxetan-3-one using ammonia or an amine source under reducing conditions. The reaction typically requires a catalyst such as palladium or nickel and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyloxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyloxetan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity through its strained ring structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyloxetan-3-one: A ketone analog with similar structural features but different reactivity.
2,2,4,4-Tetramethyl-1,3-cyclobutanediamine: A diamine with a similar carbon skeleton but different functional groups.
Uniqueness
2,2,4,4-Tetramethyloxetan-3-amine is unique due to the presence of both an oxetane ring and an amine group, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyloxetan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 |
InChI-Schlüssel |
PIZUBEVLRUUMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(O1)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


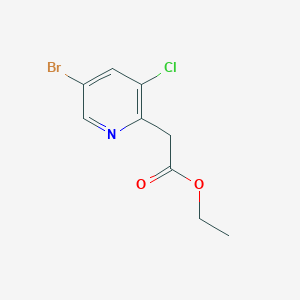
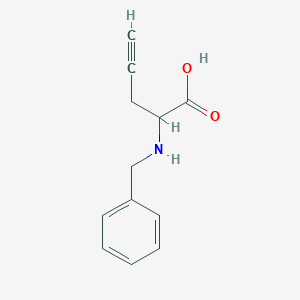
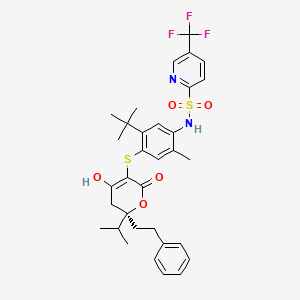
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)



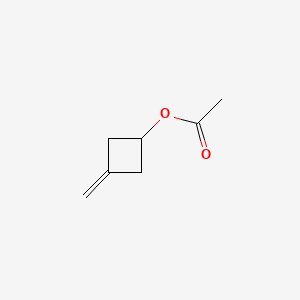
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
